molecular formula C10H14ClNO4S B5779355 N-(4-chloro-2,5-dimethoxyphenyl)ethanesulfonamide

N-(4-chloro-2,5-dimethoxyphenyl)ethanesulfonamide

Cat. No. B5779355
M. Wt: 279.74 g/mol
InChI Key: YLNPHCOCYSGHFG-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)ethanesulfonamide, also known as CES, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of phenethylamines and is structurally similar to other compounds such as mescaline and MDMA. In

Mechanism of Action

N-(4-chloro-2,5-dimethoxyphenyl)ethanesulfonamide acts as a potent agonist of the serotonin and dopamine receptors. It binds to these receptors and activates them, leading to an increase in the release of these neurotransmitters. This, in turn, leads to an increase in the activity of the central nervous system, resulting in the observed effects of N-(4-chloro-2,5-dimethoxyphenyl)ethanesulfonamide.
Biochemical and Physiological Effects:
The effects of N-(4-chloro-2,5-dimethoxyphenyl)ethanesulfonamide on the central nervous system have been extensively studied. It has been shown to have a potent effect on mood, cognition, and behavior. It has also been shown to increase heart rate and blood pressure, indicating its potential use as a cardiovascular stimulant. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)ethanesulfonamide has been shown to have a potent analgesic effect, making it a potential candidate for the treatment of pain.

Advantages and Limitations for Lab Experiments

One of the significant advantages of N-(4-chloro-2,5-dimethoxyphenyl)ethanesulfonamide is its potent effect on the central nervous system. This makes it an ideal candidate for studying the mechanisms of action of serotonin and dopamine receptors. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)ethanesulfonamide has a relatively long half-life, making it easier to study its effects over an extended period. However, one of the significant limitations of N-(4-chloro-2,5-dimethoxyphenyl)ethanesulfonamide is its potential toxicity. It has been shown to have a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid adverse effects.

Future Directions

There are many potential future directions for the study of N-(4-chloro-2,5-dimethoxyphenyl)ethanesulfonamide. One area of research is the development of new compounds based on the structure of N-(4-chloro-2,5-dimethoxyphenyl)ethanesulfonamide that have improved pharmacological properties. Additionally, the study of the long-term effects of N-(4-chloro-2,5-dimethoxyphenyl)ethanesulfonamide on the central nervous system could provide valuable insights into the mechanisms of action of serotonin and dopamine receptors. Finally, the potential use of N-(4-chloro-2,5-dimethoxyphenyl)ethanesulfonamide in the treatment of various psychiatric disorders warrants further investigation.
Conclusion:
In conclusion, N-(4-chloro-2,5-dimethoxyphenyl)ethanesulfonamide is a potent chemical compound that has been extensively studied for its potential applications in scientific research. Its potent effect on the central nervous system makes it an ideal candidate for studying the mechanisms of action of serotonin and dopamine receptors. While there are some limitations to its use, the potential benefits of studying N-(4-chloro-2,5-dimethoxyphenyl)ethanesulfonamide are significant, and it remains an exciting area of research for the future.

Synthesis Methods

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)ethanesulfonamide involves the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with ethanesulfonic acid in the presence of a reducing agent. The resulting product is then purified using various techniques such as recrystallization and column chromatography. The yield of the synthesis is typically around 50%, and the purity can be as high as 98%.

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)ethanesulfonamide has been studied for its potential applications in various fields of scientific research. One of the most significant areas of research is the study of the central nervous system. N-(4-chloro-2,5-dimethoxyphenyl)ethanesulfonamide has been shown to have a potent effect on the serotonin and dopamine systems, which are involved in the regulation of mood, cognition, and behavior. It has also been studied for its potential use in the treatment of various psychiatric disorders such as depression and anxiety.

properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO4S/c1-4-17(13,14)12-8-6-9(15-2)7(11)5-10(8)16-3/h5-6,12H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNPHCOCYSGHFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC(=C(C=C1OC)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2,5-dimethoxyphenyl)ethanesulfonamide

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